BenchChemオンラインストアへようこそ!

ACP-5862

Kinase selectivity profiling Off-target inhibition BTK inhibitor comparison

Choose ACP-5862 for the narrowest kinase selectivity benchmark among covalent BTK inhibitors. As acalabrutinib's major active metabolite, it delivers 2-3× higher systemic exposure and a 6.9 h half-life for sustained target engagement models. Its distinct weak time-dependent CYP inactivation profile enables metabolite-specific DDI liability assessment. Use as a gold standard in KINOMEscan panels to minimize off-target noise and validate novel BTK inhibitor selectivity. Not interchangeable with parent acalabrutinib—this metabolite's unique pharmacodynamics cannot be replicated by administering acalabrutinib alone.

Molecular Formula C26H23N7O3
Molecular Weight 481.5 g/mol
Cat. No. B2622267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACP-5862
Molecular FormulaC26H23N7O3
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)
InChIKeyXZAATUBTUPPERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ACP-5862 for Research Procurement: Active BTK Inhibitor Metabolite of Acalabrutinib


ACP-5862 (CAS 2230757-47-6) is the major circulating active metabolite of the covalent Bruton tyrosine kinase (BTK) inhibitor acalabrutinib (ACP-196), formed via CYP3A4-mediated pyrrolidine ring opening that preserves the butynamide electrophile essential for covalent BTK inactivation [1]. It functions as a potent, irreversible, and highly selective BTK inhibitor with an IC50 of 5.0 nM and exhibits pharmacokinetic properties distinct from its parent, including a terminal elimination half-life of 6.9 hours and plasma exposure (AUC) approximately 2- to 3-fold higher than acalabrutinib [2].

Why ACP-5862 Cannot Be Substituted with Ibrutinib, Zanubrutinib, or Parent Acalabrutinib in Research


ACP-5862 is not functionally interchangeable with acalabrutinib or other BTK inhibitors due to quantifiable differences in kinase selectivity, covalent binding kinetics, and drug-drug interaction (DDI) liability. Unlike acalabrutinib, which inhibits CYP3A4 and CYP2C8, ACP-5862 exhibits weak time-dependent inactivation of CYP3A4 and CYP2C8 with a distinct inhibitory profile that alters DDI risk predictions [1]. Furthermore, ACP-5862 demonstrates approximately 2-fold lower BTK inactivation potency (kinact) than acalabrutinib but maintains a selectivity profile that is superior to ibrutinib and zanubrutinib [2]. In human plasma, ACP-5862 circulates at concentrations 2- to 3-fold higher than the parent drug and exhibits a terminal half-life of 6.9 hours compared to acalabrutinib's 0.9 hours, resulting in fundamentally different exposure dynamics that cannot be replicated by administering parent compound alone [3].

ACP-5862 Quantitative Differentiation Evidence: Head-to-Head BTK Inhibitor Comparison Data


ACP-5862 vs. Ibrutinib and Zanubrutinib: Superior Kinase Selectivity Quantified at 100× BTK IC50

ACP-5862 demonstrates the highest selectivity toward BTK among clinically approved covalent BTK inhibitors when compared to ibrutinib and zanubrutinib. At a concentration corresponding to 100× the respective BTK IC50 value for each inhibitor, the number of off-target kinases inhibited was quantified via KINOMEscan profiling [1]. This selectivity advantage is maintained from the parent compound acalabrutinib, confirming that metabolic conversion does not compromise target specificity [2].

Kinase selectivity profiling Off-target inhibition BTK inhibitor comparison KINOMEscan

ACP-5862 vs. Acalabrutinib: Covalent BTK Inactivation Kinetics (kinact/KI) Comparison

ACP-5862 retains intrinsic covalent BTK inhibitory activity but with quantifiably reduced potency relative to its parent compound acalabrutinib. Binding kinetics derived from IC50-over-time data in the LanthaScreen assay demonstrated that ACP-5862 and acalabrutinib share similar affinity (KI) for BTK, yet the BTK inactivation rate (kinact) for ACP-5862 is half that of acalabrutinib [1]. This translates to an overall covalent BTK inhibition potency for ACP-5862 that is approximately 2-fold lower than acalabrutinib, a finding corroborated by the biochemical IC50 shift (acalabrutinib IC50 = 3 nM; ACP-5862 IC50 = 5.0 nM) .

Covalent inhibitor kinetics BTK inactivation rate Irreversible inhibition LanthaScreen assay

ACP-5862 vs. Acalabrutinib: Distinct CYP Enzyme Inhibition Profiles and DDI Liability

ACP-5862 exhibits a CYP enzyme inhibition profile distinct from acalabrutinib, with implications for DDI risk assessment in co-treatment studies. Acalabrutinib weakly inhibits CYP2C8, CYP2C9, and CYP3A4, whereas ACP-5862 weakly inhibits CYP2C9 and CYP2C19; importantly, other cytochrome P450 isoforms, UGTs, and aldehyde oxidase were not inhibited by either compound [1]. Notably, ACP-5862 is characterized as a weak time-dependent inactivator of CYP3A4 and CYP2C8, a property that distinguishes it from acalabrutinib . PBPK modeling confirmed that acalabrutinib would not perpetrate a CYP2C8 or CYP3A4 DDI with sensitive substrates rosiglitazone or midazolam, respectively, and when total active components (parent plus ACP-5862) are considered, the magnitude of CYP3A4 DDI is substantially reduced [2].

CYP inhibition Drug-drug interaction Time-dependent inactivation CYP3A4 CYP2C8

ACP-5862 vs. Acalabrutinib: Human Pharmacokinetic Exposure and Half-Life Comparison

ACP-5862 demonstrates fundamentally different systemic exposure characteristics compared to acalabrutinib in humans. The geometric mean AUC of ACP-5862 is approximately 2- to 3-fold higher than that of acalabrutinib [1]. The terminal elimination half-life (t1/2) of ACP-5862 is 6.9 hours, which is substantially longer than acalabrutinib's median t1/2 of 0.9 hours (range: 0.6 to 2.8 hours) [1]. Plasma protein binding differs modestly: acalabrutinib is 97.5% bound, while ACP-5862 is 98.6% bound [2]. In healthy subjects, the metabolite-to-parent ratio for AUC is approximately 3.1 to 3.6, though this ratio decreases to 0.6 to 0.8 in patients with severe hepatic impairment [3].

Pharmacokinetics AUC exposure Half-life Plasma protein binding Metabolite-to-parent ratio

ACP-5862 Research Applications: Optimized BTK Inhibitor Procurement Scenarios


Kinase Selectivity Reference Standard for BTK Inhibitor Off-Target Screening Panels

ACP-5862 serves as an optimal positive control or reference compound for kinase selectivity screening panels due to its demonstrated narrowest off-target kinase inhibition profile among covalent BTK inhibitors (ibrutinib, acalabrutinib, and zanubrutinib). Researchers developing novel BTK inhibitors can benchmark candidate selectivity against ACP-5862 to establish whether a new chemical entity achieves comparable or superior target specificity [1]. The compound's high selectivity minimizes confounding signals in KINOMEscan or similar broad kinase profiling assays, making it suitable for establishing baseline selectivity expectations in covalent BTK inhibitor development programs.

CYP-Mediated Drug-Drug Interaction (DDI) Studies and PBPK Model Validation

ACP-5862's distinct CYP inhibition profile (weak inhibition of CYP2C9 and CYP2C19; weak time-dependent inactivation of CYP3A4 and CYP2C8) enables its use as a probe substrate in DDI liability assessments. PBPK models validated for acalabrutinib and ACP-5862 can be employed to predict DDI outcomes when total active components are considered, with the model demonstrating that ACP-5862 contributes to reducing overall CYP3A4 DDI magnitude compared to parent drug alone [2]. Researchers conducting co-administration studies with CYP substrates such as rosiglitazone (CYP2C8) or midazolam (CYP3A4) should incorporate ACP-5862 separately to accurately assess metabolite-specific DDI contributions.

Covalent Inhibitor Kinetics and Structure-Activity Relationship (SAR) Studies

The 2-fold reduction in kinact for ACP-5862 relative to acalabrutinib, despite preserved KI, provides a valuable comparator pair for studying the relationship between pyrrolidine ring structure and covalent inactivation efficiency. ACP-5862's pyrrolidine ring-opened ketone/amide structure retains the butynamide electrophile essential for Cys481 covalent binding, enabling researchers to isolate the contribution of the intact pyrrolidine ring to inactivation kinetics [3]. This structural distinction makes ACP-5862 a critical tool for SAR campaigns aimed at optimizing covalent BTK inhibitor residence time and inactivation rate.

In Vivo Pharmacodynamic Studies Requiring Extended BTK Target Coverage

Given ACP-5862's extended terminal half-life of 6.9 hours (versus acalabrutinib's 0.9 hours) and 2- to 3-fold higher systemic exposure in humans, researchers conducting in vivo pharmacodynamic studies may select ACP-5862 to model sustained BTK target engagement scenarios. The compound's prolonged residence in circulation, combined with 98.6% plasma protein binding, creates a distinct pharmacodynamic profile that differs meaningfully from parent acalabrutinib [4]. This makes ACP-5862 particularly suitable for studies evaluating the relationship between BTK inhibitor exposure duration and downstream B-cell receptor signaling outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACP-5862

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.